molecular formula C19H20N2O4S B2674287 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(m-tolyl)propanamide CAS No. 899757-24-5

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(m-tolyl)propanamide

Cat. No.: B2674287
CAS No.: 899757-24-5
M. Wt: 372.44
InChI Key: FVJWLSSCXSEXHC-UHFFFAOYSA-N
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Description

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(m-tolyl)propanamide is a complex organic compound with a unique structure that includes a benzo[d]isothiazol-2(3H)-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(m-tolyl)propanamide typically involves multiple steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(m-tolyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydroxide, potassium cyanide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(m-tolyl)propanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(m-tolyl)propanamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or proteins, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide dihydrate
  • 2-(3-Hydroxybenzyl)benzo[d]isothiazol-3(2H)-one

Uniqueness

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(m-tolyl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .

Properties

IUPAC Name

N-ethyl-N-(3-methylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-3-20(15-8-6-7-14(2)13-15)18(22)11-12-21-19(23)16-9-4-5-10-17(16)26(21,24)25/h4-10,13H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJWLSSCXSEXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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